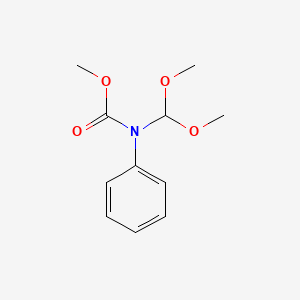![molecular formula C21H21ClNO2P B14516831 {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride CAS No. 62779-17-3](/img/structure/B14516831.png)
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties It is composed of a methoxycarbonyl group, an amino group, a methyl group, and a triphenylphosphanium chloride moiety
準備方法
The synthesis of {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable methoxycarbonylating agent and an aminomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require the presence of a base to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methoxycarbonyl or amino groups are replaced by other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl and amino groups can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The triphenylphosphanium moiety may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
類似化合物との比較
{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride can be compared with similar compounds such as:
Triphenylphosphine: A common reagent in organic synthesis, but lacks the methoxycarbonyl and amino groups.
Methoxycarbonylmethylphosphonium chloride: Similar structure but without the triphenyl groups.
Aminomethylphosphonium chloride: Contains the amino group but lacks the methoxycarbonyl and triphenyl groups.
特性
CAS番号 |
62779-17-3 |
|---|---|
分子式 |
C21H21ClNO2P |
分子量 |
385.8 g/mol |
IUPAC名 |
(methoxycarbonylamino)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C21H20NO2P.ClH/c1-24-21(23)22-17-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H |
InChIキー |
OPXKHZXXACQQRK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)







![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)


